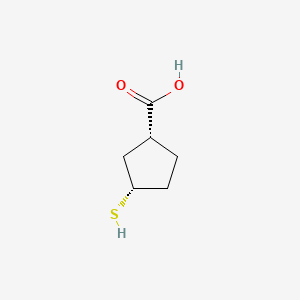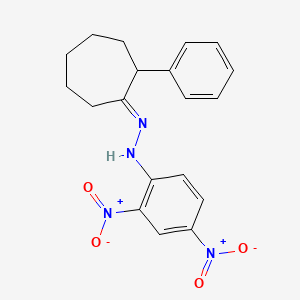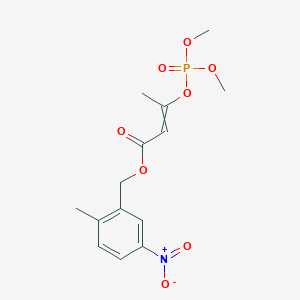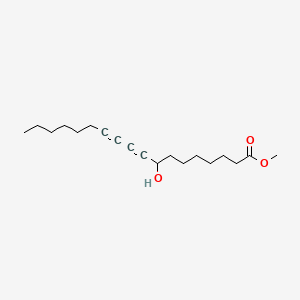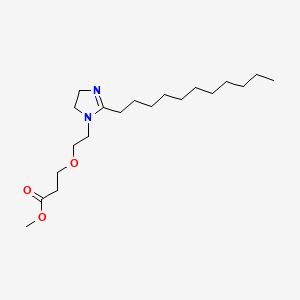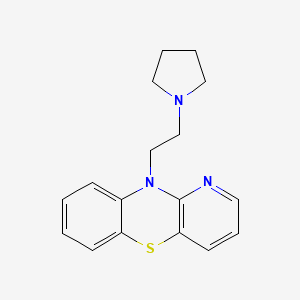
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is an organic compound with a complex structure that includes a pyrido and benzothiazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrogen-containing heterocycles and thiophenol derivatives. The reaction is often catalyzed by transition metals such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: A related compound with a similar core structure but different substituents.
Isothipendyl: Another compound with a similar benzothiazine ring system.
Prothipendyl: Shares structural similarities with the compound
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is unique due to its specific substituents and the resulting chemical properties.
Propriétés
Numéro CAS |
67466-09-5 |
|---|---|
Formule moléculaire |
C17H19N3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
10-(2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]benzothiazine |
InChI |
InChI=1S/C17H19N3S/c1-2-7-15-14(6-1)20(13-12-19-10-3-4-11-19)17-16(21-15)8-5-9-18-17/h1-2,5-9H,3-4,10-13H2 |
Clé InChI |
GKTHMHXFBVBXPR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B13809100.png)


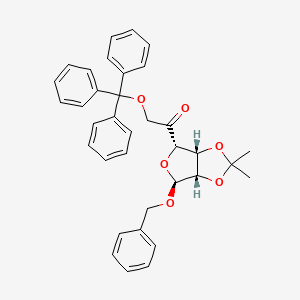
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
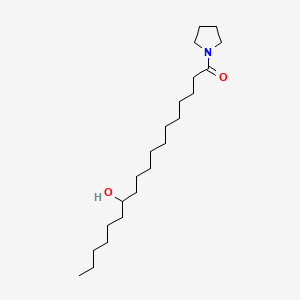
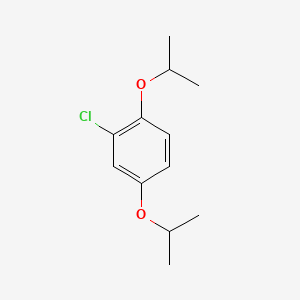
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
